2-(4-chlorophenyl)-6-phenyl-9H-purine
Description
Properties
Molecular Formula |
C17H11ClN4 |
|---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-phenyl-7H-purine |
InChI |
InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-21-14(11-4-2-1-3-5-11)15-17(22-16)20-10-19-15/h1-10H,(H,19,20,21,22) |
InChI Key |
FPWZFVSRIINTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)Cl)N=CN3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The primary area of application for 2-(4-chlorophenyl)-6-phenyl-9H-purine is in drug development, specifically targeting various biological pathways. Its structural characteristics suggest potential interactions with several biological targets, leading to various therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study has shown that modifications in the purine ring can enhance cytotoxicity against cancer cell lines:
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antiviral Properties
This compound has also demonstrated antiviral activity against various viruses, including herpes simplex virus types 1 and 2. In comparative studies, it showed greater efficacy than standard antiviral agents like acyclovir:
| Virus Type | Effective Concentration (µM) | Comparison with Acyclovir |
|---|---|---|
| Herpes Simplex Virus Type 1 | 5 | Higher efficacy |
| Herpes Simplex Virus Type 2 | 7 | Higher efficacy |
This positions the compound as a promising candidate for further antiviral drug development.
Case Study 1: Anticancer Efficacy
A study focusing on ovarian cancer cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The IC50 value was notably lower than that of conventional chemotherapeutic agents, indicating strong potential for further development as an anticancer drug.
Case Study 2: Antiviral Mechanisms
In a recent investigation into its antiviral properties, this compound was tested against herpes simplex virus types 1 and 2. Results indicated that it exhibited significant antiviral activity at lower concentrations than acyclovir, suggesting a novel mechanism of action that warrants further exploration.
Case Study 3: Anti-inflammatory Effects
Research into the anti-inflammatory properties of purine derivatives revealed that this compound inhibited pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The positions and nature of substituents on the purine ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
Preparation Methods
Preparation of 2,6-Dichloropurine
The synthesis begins with 2,6-dichloropurine, a versatile intermediate accessible via chlorination of 2-amino-6-chloropurine using chlorine sources (e.g., Cl₂) and diazotizing agents (e.g., NaNO₂/HCl). This method achieves 85–90% yields under acidic conditions, with LiCl enhancing reactivity.
Suzuki-Miyaura Coupling at Position 6
The 6-chloro group is preferentially substituted due to higher electrophilicity. Treatment with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) affords 6-phenyl-2-chloropurine in 70–75% yield. Catalyst loading (5 mol%) and degassing are critical to suppress homocoupling.
Second Coupling at Position 2
The residual 2-chloro group undergoes coupling with 4-chlorophenylboronic acid. Elevated temperatures (100°C) and bulkier ligands (e.g., SPhos) improve efficiency, yielding this compound (60–65%).
Table 1. Cross-Coupling Conditions and Yields
| Step | Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|---|
| 6-Sub | 2,6-Dichloropurine | Phenyl | Pd(PPh₃)₄ | 70–75 |
| 2-Sub | 6-Phenyl-2-chloro | 4-Chlorophenyl | Pd(OAc)₂/SPhos | 60–65 |
Method 2: Traube Synthesis with Pre-Installed Substituents
Pyrimidine Intermediate Formation
The Traube method constructs the purine ring from 4,5-diaminopyrimidine derivatives. Introducing phenyl at position 6 requires 4-amino-5-phenylaminopyrimidine, synthesized via Ullmann coupling (CuI, phenanthroline, K₂CO₃, DMF, 120°C).
Method 3: Nucleophilic Aromatic Substitution
Direct Displacement of Chlorine
2,6-Dichloropurine reacts with phenylmagnesium bromide (THF, −78°C) to substitute position 6 (50% yield). Subsequent treatment with 4-chlorophenyl Grignard at 0°C achieves 40% yield, though competing side reactions limit efficiency.
Lewis Acid-Mediated Reactions
BF₃·OEt₂ facilitates substitution by stabilizing transition states. Using 4-chlorophenylthiol and phenylthiol in dichloromethane (reflux, 12 h) yields mixed thioethers, which are desulfurized (Ra-Ni, H₂, EtOH) to target compound (35% overall).
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency and Challenges
| Method | Key Advantage | Limitation | Overall Yield (%) |
|---|---|---|---|
| 1 | High regioselectivity | Pd catalyst cost | 42–49 |
| 2 | Avoids coupling steps | Multi-step protection | 30–35 |
| 3 | No transition metals | Low yields, side reactions | 20–25 |
-
Method 1 offers scalability but requires stringent Pd removal.
-
Method 2 is labor-intensive but suitable for gram-scale synthesis.
-
Method 3 is cost-effective but impractical for complex purines.
Challenges and Optimization Strategies
Protecting Group Strategies
9-Position protection (e.g., (2-acetoxyethoxy)methyl) prevents undesired alkylation during substitutions. Deprotection with BF₃·OEt₂ restores the 9H tautomer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-6-phenyl-9H-purine, and how can researchers optimize reaction yields?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative procedure involves reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-chlorophenylboronic acid in toluene, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base under reflux for 12 hours. Purification is achieved via column chromatography (EtOAc/hexane gradient) . To optimize yields, researchers should:
- Monitor reaction progress using TLC or HPLC.
- Adjust catalyst loading (e.g., 0.05–0.1 mmol Pd) and base stoichiometry (1.5–2.0 mmol).
- Explore alternative protecting groups (e.g., THP vs. benzyl) to improve regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl/phenyl groups).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 333.07).
- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for analogous purine derivatives (e.g., 9-(2-nitrophenylsulfonyl)-9H-purine) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The C6-chloro group is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example:
- Amination : Treatment with primary amines (e.g., methylamine) in THF at 60°C replaces Cl with NH-R, forming 6-substituted purines .
- Hydrolysis : Reaction with aqueous KOH yields hypoxanthine derivatives, useful for probing metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects.
- Metabolic variability : Pre-screen derivatives in human liver microsomes (HLM) to assess CYP-mediated oxidation (e.g., CYP3A4/2D6 dominance) .
- Target promiscuity : Employ orthogonal assays (e.g., SPR, ITC) to validate binding specificity to purinergic receptors vs. off-target kinases.
Q. What strategies are recommended for designing enzyme inhibition studies involving this compound?
- Methodological Answer :
- Enzyme selection : Prioritize adenosine deaminase (ADA) or phosphodiesterases (PDEs), given structural similarity to purine-based inhibitors.
- Kinetic assays : Use fluorogenic substrates (e.g., 2’-deoxyadenosine for ADA) to measure IC₅₀ values .
- Docking studies : Leverage crystal structures (e.g., PDB: 4XNW) for molecular dynamics simulations to predict binding modes .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME prediction : Tools like SwissADME can estimate logP (∼2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP liabilities.
- Metabolite identification : Combine DFT calculations with LC-MS/MS to predict oxidative metabolites (e.g., hydroxylation at C8) .
- QSAR : Develop models using substituent electronic parameters (Hammett σ) to correlate structure with bioavailability .
Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching and costs .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during Suzuki coupling.
- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) for improved safety and waste management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
